molecular formula C11H13BrO2S B1400943 Ethyl 2-(3-bromophenyl)sulfanylpropanoate CAS No. 1341335-88-3

Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Cat. No. B1400943
CAS RN: 1341335-88-3
M. Wt: 289.19 g/mol
InChI Key: CEZVMRKEZMUWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-bromophenyl)sulfanylpropanoate is C12H13BrO2S. The compound is part of the thiophene family.


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2-(3-bromophenyl)sulfanylpropanoate is C12H13BrO2S. Its molecular weight is 289.19 .

Scientific Research Applications

Cyclisation in Heterocycle Synthesis

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is utilized as a building block in radical cyclisation reactions. For instance, it is used in the synthesis of tri- and tetra-cyclic heterocycles by cyclising onto azoles. This process involves alkylation of azoles (like imidazoles, pyrroles, indoles, and pyrazoles) for synthesizing the radical precursors, which then undergo intramolecular homolytic aromatic substitution to yield new 6-membered rings attached to the azoles (Allin et al., 2005).

Synthesis of Thiazolidinones

In the stereocomplementary synthesis of thiazolidinones, compounds like Ethyl 2-(3-bromophenyl)sulfanylpropanoate play a crucial role. For example, it is used in cyclo-condensation processes to synthesize cis- and trans-2-(p-bromophenyl)-5-methylthiazolidin-4-ones. These heterocyclic compounds, containing sulfur and nitrogen, demonstrate significant utility in chemistry (Sasaki, Nakatsuji, & Tanabe, 2018).

Biological Activity of Pyrazoline Derivatives

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is also integral in the synthesis of pyrazoline derivatives, which show potential as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. These derivatives have been synthesized and evaluated for their effectiveness in inhibiting these enzymes, indicating potential therapeutic applications (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).

X-Ray Crystallography Studies

The compound has been studied using X-ray crystallography to understand its molecular and crystal structures. This type of analysis is crucial for comprehending the spatial arrangement of molecules and how it affects their chemical behavior and interactions (Murtaza, Kausar, Abbas, Tahir, & Zulfiqar, 2012).

Synthesis of Benzofuran Derivatives

Ethyl 2-(3-bromophenyl)sulfanylpropanoate is used in the synthesis of benzofuran derivatives. These compounds are of interest due to their potential pharmaceutical properties, and the synthesis involves hydrolysis processes (Choi, Seo, Son, & Lee, 2007).

Peptide Synthesis

In peptide synthesis, Ethyl 2-(3-bromophenyl)sulfanylpropanoate can be utilized for carboxyl-group protection. This use demonstrates the compound's versatility in different areas of organic synthesis, especially in the creation of complex biological molecules like peptides (Amaral, 1969).

properties

IUPAC Name

ethyl 2-(3-bromophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-3-14-11(13)8(2)15-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZVMRKEZMUWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-bromophenyl)sulfanylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-bromophenyl)sulfanylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.